

# Spectroscopic Data of Oleonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oleonitrile

Cat. No.: B091845

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## Introduction

**Oleonitrile**, with the chemical formula  $C_{18}H_{33}N$ , is a long-chain unsaturated aliphatic nitrile.<sup>[1]</sup> As a derivative of oleic acid, a common fatty acid, its characterization is crucial in various fields, including organic synthesis, agricultural chemistry, and the study of biofuels. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation and purity assessment of **Oleonitrile**. This technical guide provides a detailed overview of the expected spectroscopic data for **Oleonitrile** and the experimental protocols for their acquisition.

## Spectroscopic Data Summary

While complete, experimentally verified datasets for **Oleonitrile** are not readily available in public spectral databases, the following tables summarize the expected spectroscopic characteristics based on the known chemical structure of **Oleonitrile** and typical values for its constituent functional groups.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data for Oleonitrile

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH <sub>3</sub> (C18)	0.88	Triplet	3H
(CH <sub>2</sub> ) <sub>n</sub> (C4-C7, C12-C17)	1.2-1.4	Multiplet	~20H
CH <sub>2</sub> -C=C (C8, C11)	2.0-2.1	Multiplet	4H
CH <sub>2</sub> -CN (C2)	2.2-2.4	Triplet	2H
CH=CH (C9, C10)	5.3-5.4	Multiplet	2H

Predicted data based on typical chemical shifts for aliphatic and olefinic protons.[\[2\]](#)[\[3\]](#)

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Oleonitrile**

Carbon	Chemical Shift ( $\delta$ , ppm)
C18	~14
C2	~17
Aliphatic CH <sub>2</sub>	22-32
C8, C11	~27
C9, C10	~130
C1 (CN)	118-120

Predicted data based on typical chemical shifts for aliphatic, olefinic, and nitrile carbons.[\[4\]](#)[\[5\]](#)  
[\[6\]](#)

**Table 3: Predicted FT-IR Spectroscopic Data for Oleonitrile**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C≡N stretch	2240-2260	Medium-Strong, Sharp
C=C stretch (cis)	1640-1660	Weak-Medium
=C-H stretch	3000-3020	Medium
C-H stretch (sp <sup>3</sup> )	2850-2960	Strong
CH <sub>2</sub> bend	1450-1470	Medium
CH <sub>3</sub> bend	1370-1380	Medium

Predicted data based on characteristic infrared absorption frequencies for functional groups.<sup>[7]</sup>

## Table 4: Predicted Mass Spectrometry Data for Oleonitrile

m/z	Interpretation
263	[M] <sup>+</sup> (Molecular Ion)
262	[M-H] <sup>+</sup>
Fragments	Loss of alkyl chains, cleavage around the double bond and nitrile group

The molecular ion peak may be weak or absent in the electron ionization mass spectrum of long-chain nitriles. A prominent [M-1]<sup>+</sup> peak is often observed.<sup>[2][8]</sup> A GC-MS spectrum for (Z)-9-Octadecenitrile is available in the NIST database.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of long-chain aliphatic and unsaturated compounds.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **Oleonitrile**.

Methodology:

- Sample Preparation:
  - Dissolve 5-10 mg of **Oleonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - The solvent should be of high purity to avoid interfering signals.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
  - Spectrometer: 400 MHz or higher field NMR spectrometer.
  - Temperature: 25 °C.
  - For  $^1\text{H}$  NMR:
    - Pulse sequence: Standard single-pulse experiment.
    - Spectral width: 0-15 ppm.
    - Number of scans: 16-64, depending on the sample concentration.
    - Relaxation delay: 1-2 seconds.
  - For  $^{13}\text{C}$  NMR:
    - Pulse sequence: Proton-decoupled single-pulse experiment.
    - Spectral width: 0-220 ppm.
    - Number of scans: 1024 or more, as the  $^{13}\text{C}$  nucleus is less sensitive.
    - Relaxation delay: 2-5 seconds.

- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard (e.g., TMS at 0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum and assign the chemical shifts.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **Oleonnitrile**.

Methodology:

- Sample Preparation:
  - For liquid samples like **Oleonnitrile**, the Attenuated Total Reflectance (ATR) technique is convenient.
  - Place a small drop of the neat liquid sample directly onto the ATR crystal.
  - Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrument Parameters:
  - Spectrometer: A Fourier-Transform Infrared spectrometer.
  - Mode: Transmittance or Absorbance.
  - Spectral range:  $4000\text{--}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

- Data Acquisition and Processing:
  - Acquire a background spectrum of the empty ATR crystal or salt plates.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.
  - Identify and label the characteristic absorption bands.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Oleonnitrile**.

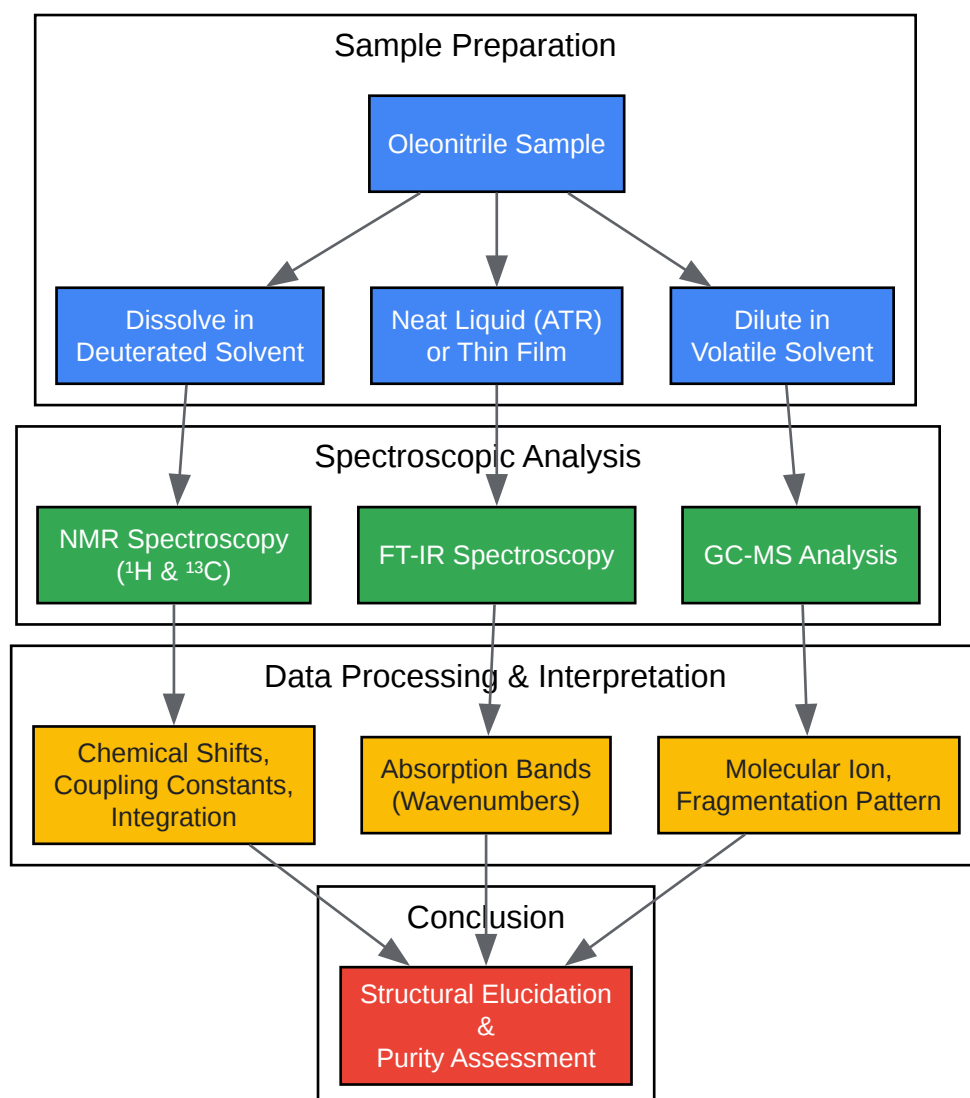
Methodology:

- Sample Preparation:
  - Dilute a small amount of **Oleonnitrile** in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Instrument Parameters:
  - Gas Chromatograph (GC):
    - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
    - Injector temperature: 250 °C.
    - Carrier gas: Helium, with a constant flow rate of approximately 1 mL/min.
    - Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
  - Mass Spectrometer (MS):
    - Ionization mode: Electron Ionization (EI) at 70 eV.

- Mass range: 40-500 m/z.
- Ion source temperature: 230 °C.
- Quadrupole temperature: 150 °C.
- Data Analysis:
  - Analyze the total ion chromatogram (TIC) to determine the retention time of **Oleotrile**.
  - Examine the mass spectrum corresponding to the chromatographic peak of **Oleotrile**.
  - Identify the molecular ion peak and the major fragment ions.
  - Compare the obtained spectrum with mass spectral libraries (e.g., NIST) for confirmation.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Oleotrile**.



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Caption: General workflow for the spectroscopic analysis of **Oleonitrile**.

## Conclusion

The spectroscopic characterization of **Oleonitrile** through NMR, IR, and MS techniques is essential for confirming its molecular structure and assessing its purity. While a complete set of experimentally derived spectra is not readily available in public databases, the predicted data based on its chemical structure provides a reliable reference for researchers. The experimental protocols outlined in this guide offer a robust framework for obtaining high-quality spectroscopic data for **Oleonitrile** and similar long-chain unsaturated nitriles. This information is critical for



professionals in drug development and other scientific disciplines where the precise characterization of organic molecules is paramount.

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## References

- 1. (Z)-9-Octadecenitrile | C<sub>18</sub>H<sub>33</sub>N | CID 6420241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From <sup>13</sup>C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)